1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one
Description
This compound is a pyrazoline derivative characterized by a 4-bromophenyl group at position 3, a 2,3-dimethoxyphenyl group at position 5, and a 4-chlorophenylsulfanyl substituent on the ethanone moiety. Pyrazolines are nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, antioxidant, and analgesic properties .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrClN2O3S/c1-31-23-5-3-4-20(25(23)32-2)22-14-21(16-6-8-17(26)9-7-16)28-29(22)24(30)15-33-19-12-10-18(27)11-13-19/h3-13,22H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWODWHGLFGAELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one typically involves multi-step reactions. One common approach is the Claisen-Schmidt condensation followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of strong bases, such as sodium hydroxide or potassium hydroxide, and organic solvents like ethanol or methanol. The reaction temperature and time are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and recrystallization, ensures high efficiency and consistency in the final product. The scalability of the synthesis process is crucial for meeting the demands of research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazoline derivatives:
Key Observations:
2,3-Dimethoxyphenyl at position 5 introduces electron-donating groups, which could increase antioxidant activity by stabilizing radical intermediates . The 4-chlorophenylsulfanyl group is unique to the target compound. Sulfanyl moieties are known to modulate electronic properties and enhance binding to cysteine residues in enzymes .
Crystallographic Insights :
- Pyrazoline derivatives with methoxy or halogen substituents exhibit distinct dihedral angles (e.g., 76.67° in ), influencing molecular packing and stability. The target compound’s 2,3-dimethoxyphenyl group may introduce steric hindrance, altering crystal lattice interactions compared to simpler analogs.
Synthetic Pathways :
- Most analogs are synthesized via cyclocondensation of chalcones with hydrazines, followed by functionalization (e.g., sulfanyl group addition) . The target compound likely follows a similar route, with modifications to incorporate the sulfanyl moiety.
Biological Activity Trends: Compounds with 4-chlorophenyl groups (e.g., ) show pronounced antibacterial activity, while 4-fluorophenyl derivatives (e.g., ) may exhibit enhanced metabolic stability due to fluorine’s electronegativity. The target compound’s combination of bromine and sulfanyl groups could synergize these effects.
Biological Activity
The compound 1-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of the compound typically involves a multi-step reaction process, often starting with the formation of a pyrazole ring through cyclization reactions involving appropriate precursors. The synthetic route may include:
- Formation of Chalcone Derivative : Using Claisen–Schmidt condensation.
- Cyclization to Pyrazole : Involving Hantzsch cyclocondensation or similar methodologies.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. In studies, derivatives similar to the target compound showed IC50 values in the micromolar range against MCF7 (breast cancer) and other cell lines . The presence of bromine and chlorinated phenyl groups enhances the anticancer activity by potentially increasing lipophilicity and interaction with cellular targets.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Cell Proliferation : Studies have shown that certain pyrazole derivatives inhibit key signaling pathways involved in cell proliferation. For example, compounds targeting mitogen-activated protein kinase (MAPK) pathways have shown promising results .
- Induction of Apoptosis : The activation of caspases (caspase-3 and caspase-7) suggests that the compound may promote apoptosis in cancer cells .
Antimicrobial Activity
The compound's structure indicates potential antimicrobial properties as well:
- Antibacterial Effects : Initial screening of related pyrazole compounds has shown significant activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like bromine and chlorine may enhance the antimicrobial efficacy by altering membrane permeability.
Case Studies
Several studies have explored the biological activities of similar pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole compounds were evaluated for their cytotoxicity against various tumor cell lines, revealing that modifications on the phenyl rings significantly impacted their activity .
- Antimicrobial Evaluation : Another study focused on enaminone-derived pyrazoles found that specific substitutions led to enhanced antibacterial activity against strains such as Staphylococcus aureus .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
